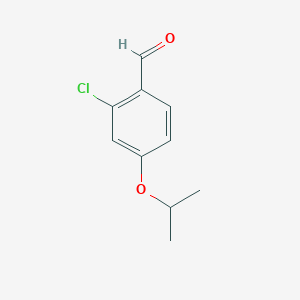

![molecular formula C23H29N7O2 B2546350 7-[4-(3-环戊基丙酰)哌嗪-1-基]-3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶 CAS No. 1005306-94-4](/img/structure/B2546350.png)

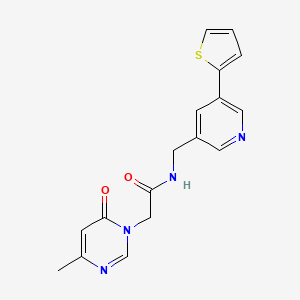

7-[4-(3-环戊基丙酰)哌嗪-1-基]-3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "7-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine" is a member of the triazolopyrimidine family, which is known for its potential biological activities. The triazolopyrimidines have been the subject of various studies due to their diverse pharmacological properties, including antidiabetic, antihypertensive, and receptor affinity modulation .

Synthesis Analysis

The synthesis of triazolopyrimidines typically involves the conversion of monosubstituted amidines to dihydroxypyrimidines, followed by cyclization with primary amines to yield disubstituted triazolopyrimidines. A final nucleophilic substitution can introduce various substituents at the 7-position, as described in the synthesis of a library of 3,5,7-trisubstituted triazolopyrimidines . Similar synthetic strategies are employed in the creation of triazolo-pyridazine-6-yl-substituted piperazines, which are synthesized through a two-step process involving one-pot reactions and conjugation with secondary amines .

Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by a triazole ring fused to a pyrimidine core. Substitutions at various positions on the core, such as the 5- and 7-positions, can significantly affect the compound's affinity and selectivity for different receptor subtypes, as seen in the study of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives . The presence of a piperazine moiety, as in the compound of interest, is known to influence the binding to adenosine receptors .

Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions, including base-catalyzed cyclization and reactions with orthoformates to yield thione derivatives, as demonstrated in the synthesis of triazolopyrimidine-7-thiones . These reactions are crucial for creating building blocks that can be further modified to enhance biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines, such as solubility, stability, and reactivity, are influenced by the substituents on the triazole and pyrimidine rings. For instance, the introduction of piperazine moieties has been shown to yield compounds with potential antihypertensive activity, indicating the importance of these substituents in modulating the compound's pharmacological profile .

科学研究应用

合成和降压应用

- 合成了一系列与给定化合物在结构上相关的 1,2,4-三唑并[1,5-α]嘧啶,并评估了它们的降压活性。在第 2 位进行修饰的化合物,包括吗啉、哌啶或哌嗪部分,在体外和体内研究中均显示出有希望的降压作用 (Bayomi 等人,1999 年)。

PET 成像和脑受体映射

- 化合物“2-(2-呋喃基)-7-[2-[4-[4-(2-[11C]甲氧基乙氧基)苯基]-1-哌嗪基]乙基]7H-吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶-5-胺”([11C]Preladenant)被开发用于利用 PET 成像绘制脑腺苷 A2A 受体。这项工作突出了结构相似的化合物在神经影像和受体研究应用中的潜力 (Zhou 等人,2014 年)。

对腺苷 A2A 受体的拮抗特性

- 已经对 [1,2,4]三唑并[1,5-a][1,3,5]三嗪的衍生物进行了研究,表明它们对腺苷 A2A 受体具有有效且选择性的拮抗特性。这些发现对帕金森病的治疗具有影响,展示了此类化合物在神经药理学中的相关性 (Vu 等人,2004 年)。

抗菌活性

- 已经合成并评估了新型 1,2,4-三唑衍生物的抗菌活性。这些研究提供了对具有相似结构框架的化合物的抗菌潜力的见解,表明它们与新型抗菌剂的开发相关 (Bektaş 等人,2007 年)。

癌症治疗研究

- AZD3514 的发现,一种用于治疗晚期前列腺癌的雄激素受体下调剂,涉及类似于所讨论化合物的三唑并嘧啶部分的结构修饰。这项研究强调了该化合物在肿瘤学和癌症治疗药物开发中的相关性 (Bradbury 等人,2013 年)。

作用机制

Target of Action

The compound contains a triazole ring, which is a five-membered heterocyclic compound containing two carbon and three nitrogen atoms . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Mode of Action

The interaction of triazole compounds with their targets often involves the formation of hydrogen bonds, which can lead to changes in the conformation or function of the target molecules .

Biochemical Pathways

Triazole compounds can affect various biochemical pathways depending on their specific targets. For example, some triazole compounds have been found to have antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Pharmacokinetics

The ADME properties of triazole compounds can vary widely depending on their specific structures. Triazole compounds are generally known to have good pharmacokinetic properties due to their ability to form hydrogen bonds .

Result of Action

The molecular and cellular effects of triazole compounds can vary depending on their specific targets and modes of action. For example, some triazole compounds can inhibit the growth of cancer cells or microbes .

Action Environment

The action, efficacy, and stability of triazole compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

属性

IUPAC Name |

3-cyclopentyl-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N7O2/c1-32-19-8-4-7-18(15-19)30-23-21(26-27-30)22(24-16-25-23)29-13-11-28(12-14-29)20(31)10-9-17-5-2-3-6-17/h4,7-8,15-17H,2-3,5-6,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUWXJVFROQIEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5CCCC5)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546267.png)

![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2546268.png)

![3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2546273.png)

![N-(2-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2546274.png)

![3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2546277.png)

![2-Chloro-5-[(4-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2546278.png)

![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546283.png)

![{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2546289.png)

![4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2546290.png)